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UNC2881: Key Research Findings

The table below summarizes the primary in vitro data for UNC2881 as a Mer kinase inhibitor, as reported in

the scientific literature.

Parameter Description / Value Experimental Context

Primary Target Mer tyrosine kinase [1] Structure-based drug design.

Potency (IC₅₀) 4.3 nM (biochemical assay) [2] Direct kinase activity

measurement.

Selectivity 83-fold selective for Mer over Axl; 58-fold over

Tyro3 [1] [2]

Profiling against other TAM family

kinases.

Cellular
Activity

Inhibits steady-state Mer phosphorylation (IC₅₀:

22 nM) [1]

Live-cell assay using 697 B-ALL

cells.

Functional
Effect

Potently inhibits collagen-induced platelet

aggregation [1] [2]

Platelet aggregation study.

Proposed Experimental Workflow
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Based on the general principles of platelet function testing [3] and the described research on UNC2881 [1], a

typical in vitro workflow to evaluate its anti-aggregatory effect would involve the following stages. The

diagram below outlines the key procedural steps.
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Start Experiment

1. Compound & Sample Preparation

a. Prepare UNC2881 stock in DMSO
(Note: Solubility is 85 mg/mL)

2. Platelet Aggregation Assay

a. Incubate PRP with UNC2881 or vehicle

3 D A i i i & A l i

b. Dilute in buffer to working concentrations

c. Prepare platelet-rich plasma (PRP)
from human or mouse blood

b. Stimulate with collagen agonist
(e.g., 3.2 µg/mL final concentration)

c. Monitor aggregation via
Light Transmission Aggregometry (LTA)
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3. Data Acquisition & Analysis

a. Record maximum aggregation (%)
and other curve parameters (e.g., AUC)

End Experiment

b. Calculate IC₅₀ for aggregation inhibition

Click to download full resolution via product page

Detailed Methodology & Application Notes

Compound Preparation

Stock Solution: Resuspend UNC2881 in high-quality, anhydrous DMSO to prepare a concentrated
stock solution (e.g., 10-100 mM). The literature notes a solubility of up to 85 mg/mL (183.36 mM) in

DMSO, with sonication recommended [2].
Working Solution: Dilute the stock solution in a suitable physiological buffer (e.g., Tyrode's buffer or

saline) immediately before use. The final concentration of DMSO in the platelet suspension should
not exceed 0.1% (v/v) to avoid solvent effects on platelet function.

Storage: Aliquot and store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.

Platelet Aggregation Assay via LTA

This is the core functional test, and the method described aligns with the "gold standard" technique used in

the foundational research [1] [3].

Platelet-Rich Plasma (PRP) Preparation: Draw whole blood from human volunteers or mice into
sodium citrate anticoagulant. Centrifuge at low speed (170-200 × g for 10-15 minutes at room

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s547975?utm_src=pdf-body-img
https://www.smolecule.com/products/s547975?utm_src=pdf-body
https://www.targetmol.com/compound/unc2881
https://pmc.ncbi.nlm.nih.gov/articles/PMC3962266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4340464/
https://www.smolecule.com/products/s547975?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


temperature) to obtain PRP. The remaining blood is centrifuged at high speed (2,000 × g for 20

minutes) to prepare platelet-poor plasma (PPP) [4].
Agonist Selection: The key finding is that UNC2881 potently inhibits collagen-induced platelet
aggregation [1]. A final collagen concentration of 2-3.2 µg/mL is commonly used [4]. You may also
test other agonists like ADP for selectivity.

Experimental Procedure:
Place 450-500 µL of PRP into a siliconized glass cuvette in the aggregometer chamber, with a

magnetic stir bar providing constant stirring (900-1100 rpm) at 37°C.
Incubate the PRP with UNC2881 (at various concentrations) or vehicle control for a

predetermined period (e.g., 1-5 minutes).
Initiate aggregation by adding collagen.

Set the aggregometer to 100% transmission using PPP and 0% transmission using the PRP
sample before agonist addition.

Record the aggregation curve for 5-10 minutes after agonist addition.

Data Analysis

Primary Metric: The maximum aggregation (% MaxA), measured as the peak of the aggregation
tracing, is the most common parameter reported [4].

Dose-Response: Test a range of UNC2881 concentrations (e.g., from 1 nM to 1 µM) against a fixed
collagen concentration. Plot the % MaxA against the log of the inhibitor concentration to determine

the IC₅₀ value for functional inhibition of aggregation.
Confirming Target Engagement: To specifically link the anti-aggregatory effect to Mer inhibition, you

can perform a parallel experiment to measure the phosphorylation status of Mer in the platelets using
Western blotting, following the same treatment conditions [1].
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platelet-aggregation-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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